molecular formula C7H7NOS B6260693 2-cyclopropanecarbonyl-1,3-thiazole CAS No. 1211508-19-8

2-cyclopropanecarbonyl-1,3-thiazole

Cat. No.: B6260693
CAS No.: 1211508-19-8
M. Wt: 153.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 2-cyclopropanecarbonyl-1,3-thiazole, can be achieved through various methods. One common approach is the Hantzsch synthesis, which involves the reaction of primary thioamides with α-halocarbonyls . Additionally, a one-pot three-component reaction involving tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions has been developed for the synthesis of thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often employs scalable and efficient synthetic routes. The Hantzsch synthesis is widely used due to its simplicity and high yield. Industrial methods may also involve microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-cyclopropanecarbonyl-1,3-thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopropanecarbonyl-1,3-thiazole include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropane ring attached to the thiazole

Properties

CAS No.

1211508-19-8

Molecular Formula

C7H7NOS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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